3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid
Overview
Description
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C13H14O5 and a molecular weight of 250.25 g/mol . This compound is characterized by a cyclobutane ring substituted with a benzyloxy group and two carboxylic acid groups. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with benzyl alcohol under acidic or basic conditions to form the benzyloxy derivative . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Cyclobutane-1,1-dimethanol derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
3-(Methoxy)cyclobutane-1,1-dicarboxylic acid: Contains a methoxy group instead of a benzyloxy group, resulting in different reactivity and biological activity.
3-(Phenylmethoxy)cyclobutane-1,1-dicarboxylic acid: Similar structure but with a phenylmethoxy group, leading to variations in chemical and biological properties.
Uniqueness
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is unique due to the presence of the benzyloxy group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1,1-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRCCQROQBVCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348601 | |
Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84182-46-7 | |
Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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